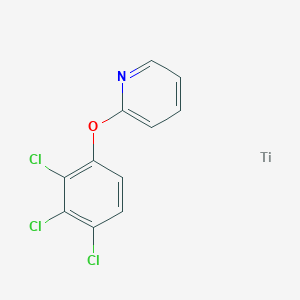
Titanium;2-(2,3,4-trichlorophenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is a complex compound that combines the properties of titanium with the unique characteristics of a trichlorophenoxy-pyridine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium;2-(2,3,4-trichlorophenoxy)pyridine typically involves the coordination of titanium with the 2-(2,3,4-trichlorophenoxy)pyridine ligand. One common method involves the reaction of titanium tetrachloride with 2-(2,3,4-trichlorophenoxy)pyridine in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium;2-(2,3,4-trichlorophenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: The trichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species .
Applications De Recherche Scientifique
Titanium;2-(2,3,4-trichlorophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including coatings and composites.
Mécanisme D'action
The mechanism of action of Titanium;2-(2,3,4-trichlorophenoxy)pyridine involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates for subsequent chemical reactions. The trichlorophenoxy-pyridine ligand also plays a role in stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) chloride: A common titanium compound used in various industrial processes.
2,2’-Bipyridine: A ligand similar to 2-(2,3,4-trichlorophenoxy)pyridine but without the trichloro substitution.
Titanium isopropoxide: Another titanium compound used in organic synthesis and material science.
Uniqueness
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is unique due to the presence of the trichlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and makes it suitable for specific applications that other titanium compounds may not be able to achieve .
Propriétés
Numéro CAS |
84470-84-8 |
|---|---|
Formule moléculaire |
C11H6Cl3NOTi |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
titanium;2-(2,3,4-trichlorophenoxy)pyridine |
InChI |
InChI=1S/C11H6Cl3NO.Ti/c12-7-4-5-8(11(14)10(7)13)16-9-3-1-2-6-15-9;/h1-6H; |
Clé InChI |
KUNDCLRXAZYOCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
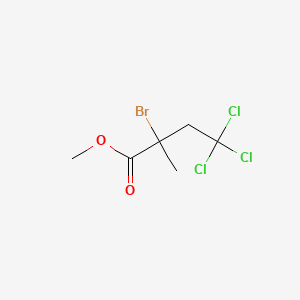
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
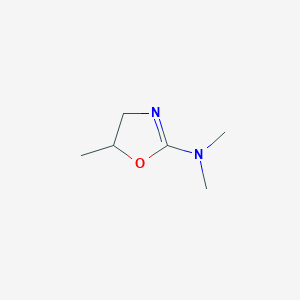
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
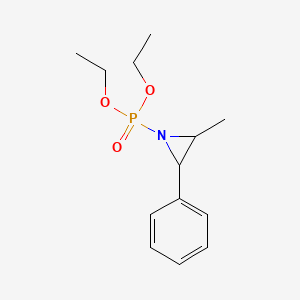
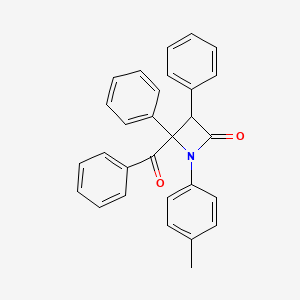
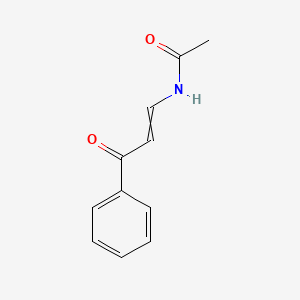

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)


